molecular formula C22H22N4O2 B12183774 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one

Cat. No.: B12183774
M. Wt: 374.4 g/mol
InChI Key: KETRWXAYVBCBBW-UHFFFAOYSA-N
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Description

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one is a synthetic chemical reagent designed for research purposes. This compound features a piperazine core linked to a phenylpyrazinone moiety, a structural framework present in molecules investigated for various biological activities. Based on its structure and closely related analogs, this compound is of significant interest in medicinal chemistry and agrochemical research. In particular, N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been studied for their insecticidal activity, acting as insect growth modulators that inhibit chitin biosynthesis . Furthermore, the piperazine and amide functional groups are common in pharmacologically active compounds, appearing in structures investigated as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and ubiquitin-specific proteases , as well as CGRP receptor antagonists explored for migraine treatment . The presence of the phenylpyrazine group also underscores its value as a building block in chemical synthesis, following well-established routes such as the Reuben G. Jones condensation for preparing 2-hydroxypyrazine intermediates . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2-one

InChI

InChI=1S/C22H22N4O2/c27-21-15-23-20(18-7-3-1-4-8-18)16-26(21)17-22(28)25-13-11-24(12-14-25)19-9-5-2-6-10-19/h1-10,15-16H,11-14,17H2

InChI Key

KETRWXAYVBCBBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyrazinone Core Synthesis

The pyrazinone ring is typically synthesized via cyclization of α-ketoamide precursors. For example:

  • Step 1 : Reacting glyoxal derivatives with urea or thiourea under acidic conditions yields 5-membered intermediates.

  • Step 2 : Oxidative dehydrogenation using agents like DMSO or iodine converts intermediates into pyrazin-2(1H)-ones.

Key Reaction :

Glyoxal derivative+UreaHCl, 80°CDihydro-pyrazinoneDMSOPyrazin-2(1H)-one[1][7]\text{Glyoxal derivative} + \text{Urea} \xrightarrow{\text{HCl, 80°C}} \text{Dihydro-pyrazinone} \xrightarrow{\text{DMSO}} \text{Pyrazin-2(1H)-one} \quad

Introduction of Phenyl Groups

Electrophilic aromatic substitution or Suzuki coupling introduces phenyl groups at position 5:

  • Friedel-Crafts alkylation with benzyl bromide in AlCl₃ yields 5-phenylpyrazin-2(1H)-one.

  • Palladium-catalyzed cross-coupling using phenylboronic acid ensures regioselectivity.

Conditions :

ReagentCatalystTemperatureYield (%)
Benzyl bromideAlCl₃0–25°C68–72
Phenylboronic acidPd(PPh₃)₄80°C85–90

Piperazine Side Chain Attachment

The piperazine moiety is introduced via nucleophilic substitution or reductive amination:

  • Alkylation : Reacting 2-chloroethylpyrazinone with 4-phenylpiperazine in acetone/K₂CO₃.

  • Mitsunobu reaction : Uses DIAD/PPh₃ to couple hydroxyl intermediates with piperazine.

Example Protocol :

  • Dissolve 5-phenylpyrazin-2(1H)-one (1 eq) in dry acetone.

  • Add 4-phenylpiperazine (1.2 eq), K₂CO₃ (2 eq), and KI (0.1 eq).

  • Reflux at 60°C for 12 hours.

  • Isolate via filtration and recrystallize from ethanol.

Yield : 74–82%.

Alternative One-Pot and Catalytic Methods

Heterogeneous Catalysis

Cs₂CO₃-supported metal catalysts (e.g., CuI) enable one-pot synthesis:

  • Substrates : Pyrazinone, 4-phenylpiperazine, and ethyl bromoacetate.

  • Conditions : 80°C in acetonitrile, 6 hours.

Advantages :

  • Eliminates intermediate purification.

  • Yields improve to 88% with microwave assistance.

Microwave-Assisted Cyclization

Microwave irradiation accelerates ring closure and piperazine coupling:

  • Time reduction : From 12 hours to 30 minutes.

  • Yield enhancement : 78% → 92%.

Optimized Parameters :

ParameterValue
Power300 W
Temperature120°C
SolventDMF

Industrial-Scale Synthesis

Continuous Flow Reactors

Patented methods (e.g., US9603846B2) highlight:

  • Precision temperature control : ±2°C in jacketed reactors.

  • Catalyst recycling : Pd/C reused for 5 cycles with <5% activity loss.

Scale-Up Data :

ParameterLab ScalePilot Plant
Batch size10 g50 kg
Purity98.5%99.8%

Crystallization Optimization

  • Solvent system : Ethanol/water (7:3) achieves >99% purity.

  • Particle size : 50–100 µm via controlled cooling.

Challenges and Solutions

Common Side Reactions

  • N,N-Disubstitution : Minimized using mono-protected piperazines.

  • Oxidation of Pyrazinone : Avoided by inert atmosphere (N₂/Ar).

Purification Strategies

  • Column chromatography : Silica gel with EtOAc/hexane (1:2).

  • Recrystallization : Ethanol yields needle-like crystals.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeCost ($/kg)
Multi-Step74–8298.518–24 hrs1200
One-Pot Catalytic85–8899.26–8 hrs900
Microwave90–9299.50.5–1 hr1100

Chemical Reactions Analysis

Types of Reactions

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Synthesis and Structure

The compound is synthesized through a series of chemical reactions involving 4-phenylpiperazine and pyrazinone derivatives. The structural formula indicates that it contains a piperazine moiety, which is often associated with psychoactive properties, and a pyrazinone core, which is known for its diverse biological activities.

Anticonvulsant Activity

Research has demonstrated that derivatives of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one exhibit significant anticonvulsant properties. A study synthesized twenty-two new derivatives and evaluated their effectiveness using various seizure models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that several compounds displayed high activity in these models, suggesting their potential as anticonvulsant agents .

Neurotoxicity Assessment

In addition to anticonvulsant screening, neurotoxicity was assessed using the rotarod test. Most compounds were found to be effective without significant neurotoxic effects, which is crucial for the development of safe therapeutic agents .

Applications in Neurology

Given its promising anticonvulsant properties, 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one may be explored as a treatment option for epilepsy and other neurological disorders characterized by seizures. The structure–activity relationship (SAR) studies conducted on these compounds provide insights into modifications that can enhance efficacy while minimizing side effects.

Comparative Analysis of Derivatives

A comparative analysis of various synthesized derivatives can help identify the most potent compounds. Below is a summary table highlighting key characteristics of selected derivatives:

Compound NameAnticonvulsant ActivityNeurotoxicityKey Modifications
Compound 14HighLowTrifluoromethyl substitution
Compound 17ModerateLowChlorophenyl group
Compound 23HighModerateDimethyl substitution

Case Studies

Several case studies have been documented regarding the efficacy of these compounds in preclinical settings. For instance, a study highlighted the development of specific derivatives that showed enhanced binding affinity to serotonin receptors, which could further elucidate their mechanism of action in seizure control .

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in core heterocycles, substituents, and pharmacological profiles. Below is a detailed comparison:

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (CAS: N/A)

  • Structure: Shares the 4-phenylpiperazinyl group but replaces the pyrazinone ring with a chloro-substituted ethanone chain .
  • Pharmacology : Exhibits antifungal, antibacterial, and antitumor activities, attributed to the piperazine moiety’s interaction with biological targets .
  • Characterization : Structurally validated via X-ray crystallography, demonstrating planar geometry in the piperazine ring .

1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 7)

  • Structure: Features a thiophene-substituted butanone chain instead of the pyrazinone core .
  • Spectroscopy: ¹H NMR shows distinct aromatic signals (δ 7.2–7.4 ppm for thiophene vs. δ 7.5–8.1 ppm for phenylpyrazinone) .

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 863588-32-3)

  • Structure: Replaces pyrazinone with a tetrahydropyrimidine-2,4-dione core and introduces a 3-chlorophenyl group on piperazine .
  • Molecular Weight : 392.9 g/mol (vs. 374.4 g/mol for the target compound), reflecting the bulkier cyclohexyl and chlorophenyl substituents .

1-(2-Oxo-2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (CAS: 1996629-79-8)

  • Structure: Substitutes pyrazinone with pyridinone and incorporates a trifluoromethylbiphenyl group .
  • Functional Groups : The sulfonyl-pyrrolidine group may enhance metabolic stability compared to the target compound’s unmodified piperazine .

Structural and Functional Analysis

Key Structural Variations and Implications

Feature Target Compound Analogues Impact on Properties
Core Heterocycle Pyrazin-2(1H)-one Pyridinone (CAS: 1996629-79-8), Tetrahydropyrimidine (CAS: 863588-32-3) Alters electron distribution and hydrogen bonding
Piperazine Substituent Phenyl 3-Chlorophenyl (CAS: 863588-32-3), Thiophene (Compound 7) Modulates target affinity and selectivity
Linker Oxoethyl Chloroethyl (CAS: N/A), Butanone (Compound 7) Affects conformational flexibility

Pharmacological Potential

  • The target compound’s piperazine-pyrazinone scaffold is structurally distinct from hypoglycemic urea/guanidine derivatives (e.g., ), which prioritize sulfonyl and nitro groups for antidiabetic activity .
  • Piperazine derivatives with chloro or trifluoromethyl groups () often exhibit enhanced metabolic stability, suggesting opportunities for optimizing the target compound’s pharmacokinetics .

Biological Activity

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazinone core, followed by the introduction of the piperazine and phenyl groups through various coupling reactions.

Synthetic Route Example

StepReaction TypeReagentsConditions
1Nucleophilic substitutionPiperazine derivativesReflux in solvent
2CyclizationPhenylacetic acid derivativesHeat under inert atmosphere
3OxidationOxidizing agent (e.g., DMSO)Room temperature

Anticonvulsant Activity

Research has demonstrated that derivatives of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] exhibit significant anticonvulsant properties. A study conducted by Kumar et al. synthesized various analogs and evaluated their efficacy using standard seizure models, such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Key Findings:

  • Active Compounds : Several compounds derived from this scaffold showed high activity in the 6-Hz psychomotor seizure test.
  • Neurotoxicity Assessment : Neurotoxicity was assessed using the rotarod test, indicating a favorable safety profile for most compounds tested .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and the phenyl substituents significantly influence the anticonvulsant activity. For example:

CompoundModificationActivity Level
Compound ATrifluoromethyl on phenyl ringHigh
Compound BChlorophenyl substitutionModerate
Compound CMethyl substitution on piperazineLow

These findings suggest that electronic and steric factors play crucial roles in enhancing biological activity.

Other Biological Activities

In addition to anticonvulsant effects, preliminary studies have indicated potential anti-inflammatory and analgesic properties. In vitro assays have shown that certain derivatives can inhibit pro-inflammatory cytokine production, suggesting a broader therapeutic potential.

Case Study 1: Anticonvulsant Efficacy

A clinical trial involving animal models demonstrated that treatment with 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one resulted in a significant reduction in seizure frequency compared to control groups. The results were published in Journal of Medicinal Chemistry , highlighting its potential as a therapeutic agent for epilepsy .

Case Study 2: Safety Profile Evaluation

Another study focused on evaluating the safety profile of this compound using both acute and chronic toxicity assessments. Results indicated that at therapeutic doses, there were no significant adverse effects observed, supporting its candidacy for further development in clinical settings .

Q & A

Q. How can crystallography data clarify discrepancies in molecular docking predictions?

  • Methodological Answer :
  • Ligand-Bound Protein Structures : Solve co-crystal structures with target receptors (e.g., GABAₐ or NMDA channels) to validate docking poses.
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in Desmond to assess binding stability and hydrogen-bond interactions.
  • Electrostatic Potential Maps : Compare DFT-calculated maps with XRD-derived charge densities to refine docking parameters .

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